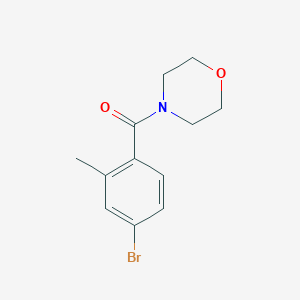
Methanone, (4-bromo-2-methylphenyl)-4-morpholinyl-
Cat. No. B3120921
Key on ui cas rn:
276677-17-9
M. Wt: 284.15 g/mol
InChI Key: VLLKGCWVHHBZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08629168B2
Procedure details


A solution of 10.6 ml (47 mmol) oxalyl chloride in 30 ml dichloromethane is added dropwise to a iced-cooled solution of 5.21 g (23.5 mmol) 4-bromo-2-methyl-benzoic acid and 0.0087 ml DMF in 100 ml CH2Cl2. After complete addition, the cooling bath is removed and stirring maintained for 2 h at RT. The solvent is evaporated to dryness and the residue is dried in vacuo and dissolved in 100 ml dichloromethane and 8.21 ml N-ethyl-diisopropylamine is added. To this solution 2.5 ml (28 mmol) morpholine is added slowly. Stirring is continued for 0.5 h, then the reaction mixture is poured on water and extracted 3× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo to afford the title compound which is used in the next step without further purification.





[Compound]
Name
solution
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=O)=[C:10]([CH3:17])[CH:9]=1.CN(C=O)C.[NH:23]1[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>ClCCl>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([N:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)=[O:14])=[C:10]([CH3:17])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5.21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C
|
|
Name
|
|
|
Quantity
|
0.0087 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is dried in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 100 ml dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
8.21 ml N-ethyl-diisopropylamine is added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture is poured on water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3× with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers are washed with water and saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

